Chemical properties and molecular weight of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Chemical properties and molecular weight of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
An In-Depth Technical Guide to the Predicted Chemical Properties and Molecular Characteristics of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride
Disclaimer: The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is not a widely cataloged substance with a dedicated CAS number or extensive published literature. This guide, therefore, presents a predictive analysis of its chemical properties and molecular weight based on an expert review of its constituent moieties and data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel structures.
Introduction and Rationale
In the landscape of medicinal chemistry and drug discovery, novel molecular scaffolds are continuously synthesized and evaluated. The title compound, 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride, combines a piperidine ring, a common motif in many pharmaceuticals, with a methoxyacetate ester. This combination suggests potential utility as a building block or a candidate for biological screening. The piperidine moiety, a saturated heterocycle, can influence a molecule's basicity, lipophilicity, and conformational rigidity, all critical parameters for pharmacokinetic and pharmacodynamic profiles. The methoxyacetate group introduces an ester for potential hydrolytic metabolism and an ether linkage that can affect hydrogen bonding and solubility. This guide provides a foundational understanding of the predicted characteristics of this molecule to support further research.
Molecular Structure and Identification
The structure of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride is defined by a 2-methoxyacetic acid molecule esterified with 2-(3-piperidinyl)ethanol, subsequently converted to its hydrochloride salt.
Predicted Molecular Identifiers:
| Identifier | Predicted Value |
| IUPAC Name | 2-(Piperidin-3-yl)ethyl 2-methoxyacetate hydrochloride |
| Molecular Formula | C₁₀H₁₉NO₃·HCl |
| Molecular Weight | 237.72 g/mol (for the hydrochloride salt) |
| CAS Number | Not assigned |
Comparative Analysis of Structurally Related Compounds
To build a reliable profile for the title compound, we can analyze the properties of its close structural analogs and constituent parts for which data is available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride [1] | 2225142-30-1 | C₉H₁₇NO₃·HCl | 223.70 | Methyleneoxy linker instead of an ethoxy linker. |
| 2-(3-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride [2] | 1220021-24-8 | C₁₅H₂₁NO₃·HCl | 299.80 | 4-methoxybenzoate ester instead of 2-methoxyacetate. |
| 3-Piperidinylmethyl 2-methoxyacetate hydrochloride [3] | 1219979-77-7 | C₉H₁₇NO₃·HCl | 223.70 | Methylene linker instead of an ethyl linker. |
| Ethyl 2-methoxyacetate [4][5] | 3938-96-3 | C₅H₁₀O₃ | 118.13 | The ester portion of the target molecule. |
This comparative analysis reveals a consensus around the piperidine and methoxyacetate functionalities. The key variables are the length and nature of the linker between the piperidine ring and the ester oxygen.
Predicted Physicochemical Properties
The following properties are predicted based on the functional groups present in 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form significantly increases aqueous solubility. The parent molecule has both polar (ester, ether, amine) and nonpolar (alkyl chain) regions, suggesting solubility in alcohols. |
| pKa | ~8-10 | The pKa will be dominated by the secondary amine of the piperidine ring, which is expected to be in this range, making it protonated at physiological pH. |
| Stability | Stable under standard conditions. Susceptible to hydrolysis. | The ester linkage is prone to hydrolysis under acidic or basic conditions, yielding 2-(3-piperidinyl)ethanol and 2-methoxyacetic acid. |
| Melting Point | Expected to be a relatively high-melting solid, likely >150 °C. | Ionic salts generally have higher melting points than their free base counterparts due to strong intermolecular ionic forces. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride would involve a two-step process: esterification followed by salt formation. The choice of protecting group for the piperidine nitrogen is critical to prevent side reactions.
Step-by-Step Protocol:
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Protection of Piperidine: Commercially available N-Boc-3-(2-hydroxyethyl)piperidine is used as the starting material. The Boc (tert-butyloxycarbonyl) group protects the secondary amine from participating in the subsequent esterification reaction.
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Esterification: The protected alcohol is reacted with 2-methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM). This is a standard method for forming esters from acid chlorides and alcohols.
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Deprotection and Salt Formation: The Boc-protected ester intermediate is treated with a strong acid. A solution of hydrochloric acid in a solvent like 1,4-dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating purification.
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Purification: The final product can be purified by recrystallization, typically from a solvent mixture such as ethanol/ethyl acetate[6].
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(3-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride | 1220021-24-8 [sigmaaldrich.com]
- 3. 1219979-77-7 Cas No. | 3-Piperidinylmethyl 2-methoxyacetate hydrochloride | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemrevlett.com [chemrevlett.com]
